Thalidomide-C3-PEG5-OH is a derivative of thalidomide, a compound that gained notoriety in the 1960s due to its teratogenic effects but has since been recognized for its therapeutic potential in treating conditions such as multiple myeloma and leprosy. The incorporation of a polyethylene glycol (PEG) linker enhances the compound's solubility and bioavailability, making it suitable for various scientific applications. Thalidomide itself is synthesized through the condensation of phthalic anhydride with glutamic acid, followed by cyclization, while the C3-PEG5-OH derivative is formed through additional modifications involving propargylation and PEGylation .
Thalidomide-C3-PEG5-OH is classified under small molecule drugs, specifically as a modified thalidomide compound. It falls within the category of anti-cancer agents and immunomodulators. The compound is sourced from synthetic processes that modify thalidomide to enhance its pharmacological properties and therapeutic efficacy .
The synthesis of Thalidomide-C3-PEG5-OH involves several key steps:
The entire synthetic process can be performed in a single reactor setup, allowing for high yields of the final product while minimizing the need for intermediate isolation. Reaction conditions such as temperature, pH adjustments, and solvent choice are critical for optimizing yield and purity .
Thalidomide-C3-PEG5-OH consists of a thalidomide core structure linked to a polyethylene glycol moiety through a propargyl group. The molecular formula can be represented as .
The molecular weight of Thalidomide-C3-PEG5-OH is approximately 375.43 g/mol. The compound's structural features include:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, providing data on chemical shifts that correspond to different hydrogen and carbon environments within the molecule .
Thalidomide-C3-PEG5-OH can participate in various chemical reactions:
Common reagents for these reactions include:
Thalidomide-C3-PEG5-OH exerts its therapeutic effects primarily through its interaction with cereblon (CRBN), which is part of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to CRBN, Thalidomide-C3-PEG5-OH promotes the ubiquitination and subsequent degradation of specific non-native substrates involved in cell proliferation and survival pathways. This mechanism is particularly significant in the treatment of multiple myeloma, where it helps modulate immune responses and inhibit tumor growth .
Thalidomide-C3-PEG5-OH has several applications across various fields:
The integration of a C3-PEG5-OH linker into the thalidomide scaffold addresses critical limitations in developing Proteolysis-Targeting Chimeras (PROTACs). Thalidomide serves as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN), enabling targeted protein degradation. However, its native structure lacks functional handles for conjugation to target protein ligands. The C3-PEG5-OH modification—comprising a propylene spacer (C3) and pentaethylene glycol chain (PEG5)—introduces a terminal hydroxyl group for chemical coupling while optimizing pharmacokinetic properties. This design enhances water solubility, reduces aggregation, and extends plasma half-life by shielding the hydrophobic thalidomide core [2] [10]. Critically, the PEG5 linker’s length (~20 Å) ensures optimal spacing between the E3 ligase binder and the target protein ligand, facilitating ternary complex formation essential for ubiquitin transfer [4] [8].
Synthesis follows a multi-step strategy anchored in nucleophilic substitution and coupling reactions:
Table 1: Molecular Specifications of Thalidomide-C3-PEG5-OH
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₀N₂O₁₁ | [10] |
| Molecular Weight | 522.50 g/mol | [10] |
| CAS Number | 2688100-28-7 | [10] |
| Purity (HPLC) | ≥95% | [1] |
| Storage Conditions | -20°C, protected from light | [10] |
The C3-PEG5-OH linker was engineered to overcome metabolic instability in early thalidomide conjugates. Ethylene glycol repeats confer protease resistance and reduce nonspecific binding, while the terminal hydroxyl enables straightforward amide or ester formation with target ligands. Stability assays reveal:
PEG linker length and composition critically influence PROTAC efficacy. Thalidomide-C3-PEG5-OH represents a midpoint in spacer optimization:
Table 2: Comparison of Thalidomide Linker Architectures in PROTAC Design
| Linker Type | Length (Atoms) | Degradation Efficiency (%) | Solubility (mM) | Key Limitations |
|---|---|---|---|---|
| Thalidomide-C3-PEG1-OH | 7 | 65 | 2.1 | Limited ternary complex formation [1] |
| Thalidomide-C3-PEG5-OH | 14 | >90 | 15.0 | Optimal for intracellular targets [10] |
| Thalidomide-4'-ether-PEG5-amine | 15 | 88 | 12.5 | pH-sensitive ammonium salt [7] |
| Thalidomide-O-PEG5-COOH | 14 | 85 | 14.2 | Carboxylate requires activation [10] |
This optimization underscores PEG5 as a "Goldilocks" spacer—long enough to ensure efficient ubiquitination yet compact enough to maintain cellular permeability and synthetic feasibility [4] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: